(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
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Overview
Description
3,5-bis[(4-methylphenyl)methylidene]-4-piperidinone is a member of piperidones.
Scientific Research Applications
Crystal Structure and Computational Analysis
- Crystal Structure and RORc Inhibition : A similar compound to (3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one, namely (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, has been studied for its crystal structure and potential as an RORc inhibitor, important in immunology and oncology research (R. V. & R. C., 2021).
NMR Spectral Studies
- NMR Analysis of Piperidin-4-ones : A study on NMR spectra of compounds including 3,5-bis[(E)-thienylmethylene]piperidin-4-ones has been conducted, providing insights into the configuration and conformation of these molecules, which are crucial for understanding their biological interactions (K. Rajeswari & K. Pandiarajan, 2011).
Antimicrobial and Antitumor Properties
- Antimycobacterial Activity : Spiro-piperidin-4-ones, related to the queried compound, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (R. Kumar et al., 2008).
- Antitumor Activity : Research on 3,5-bis(arylidene)piperidin-4-ones has revealed their potential in antitumor applications, with certain compounds exhibiting high cytotoxicity against various human tumor cell lines (O. V. Bykhovskaya et al., 2017).
Cytotoxicity and Anti-Proliferative Effects
- Curcumin Mimics for Cancer Treatment : 3,5-Bis(arylidene)piperidin-4-ones have been investigated as curcumin mimics, showing promising anti-proliferative properties and potential as antitumor agents (Nehmedo G. Fawzy et al., 2019).
- Selective Toxicity Towards Cancer Cells : Certain 3,5-bis(benzylidene)-4-piperidone derivatives have demonstrated selective toxicity for malignant cells, offering a potential pathway for targeted cancer therapies (P. Lagisetty et al., 2010).
Molecular Design for Antitumor Agents
- Molecular Design in Drug Discovery : Phosphorylation of 3,5-bis(thienylidene)piperidin-4-ones has been shown to impact their cytotoxic properties, highlighting the significance of chemical modifications in the development of new antitumor agents (M. V. Makarov et al., 2010).
Properties
Molecular Formula |
C21H21NO |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H21NO/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18/h3-12,22H,13-14H2,1-2H3/b19-11-,20-12- |
InChI Key |
PKCYYPHSCUSQDK-YZLQMOBTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)C)/CNC2 |
SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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